Methyl 9-Formylnonanoate Methyl 9-Formylnonanoate
Brand Name: Vulcanchem
CAS No.: 14811-73-5
VCID: VC21300857
InChI: InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3
SMILES: COC(=O)CCCCCCCCC=O
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

Methyl 9-Formylnonanoate

CAS No.: 14811-73-5

Cat. No.: VC21300857

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-Formylnonanoate - 14811-73-5

Specification

CAS No. 14811-73-5
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name methyl 10-oxodecanoate
Standard InChI InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3
Standard InChI Key LVPNLDGNIRVDRF-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCCC=O
Canonical SMILES COC(=O)CCCCCCCCC=O

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Methyl 9-Formylnonanoate possesses distinct physical and chemical properties that define its behavior in various reaction conditions and applications.

PropertyValue
CAS Number14811-73-5
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
IUPAC Namemethyl 10-oxodecanoate
SynonymsMethyl 9-Formylnonanoate, Decanoic acid, 10-oxo-, methyl ester, 10-Oxodecanoic acid, methyl ester
InChIInChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3
InChIKeyLVPNLDGNIRVDRF-UHFFFAOYSA-N
SMILESCOC(=O)CCCCCCCCC=O

This compound contains a carbonyl group at the terminal position (formyl group) and a methyl ester functional group, both of which contribute to its chemical reactivity . The nine-carbon chain between these functional groups provides flexibility and specific physical properties to the molecule.

Structural Features

The structure of Methyl 9-Formylnonanoate consists of:

  • A terminal aldehyde (formyl) group that is highly reactive toward nucleophiles

  • A nonanoic acid backbone providing a flexible carbon chain

  • A methyl ester group that can undergo various transformations including hydrolysis, transesterification, and reduction

This bifunctional nature makes the compound particularly valuable in synthetic organic chemistry, as the two reactive centers can be selectively modified to produce a range of derivatives .

Synthesis Methods

Esterification Method

One common synthetic route for obtaining Methyl 9-Formylnonanoate involves the esterification of 10-oxodecanoic acid with methanol in the presence of an acid catalyst. This approach represents a straightforward method for laboratory-scale preparation of the compound.

Ozonolysis of Unsaturated Esters

An alternative synthesis method involves the ozonolysis of methyl 10-undecenoate. This process has been described in scientific literature as follows:

  • Methyl 10-undecenoate is dissolved in glacial acetic acid

  • Dried ozone is introduced over approximately 2 hours

  • The solution is diluted with ether

  • Zinc dust and water are added at 0°C with vigorous agitation

  • The mixture is heated under reflux, filtered, washed, and dried

  • The product is purified by vacuum distillation

This method represents a more selective approach for creating the formyl group at the desired position.

Other Synthetic Approaches

Additional synthetic pathways may include selective oxidation of the corresponding alcohol or reduction of higher oxidation state precursors. These methods often employ specialized oxidizing or reducing agents to achieve the desired transformation while preserving the ester functionality.

Chemical Reactions

Oxidation Reactions

Methyl 9-Formylnonanoate can be oxidized to form corresponding carboxylic acids. This transformation typically employs oxidizing agents such as potassium permanganate, which converts the aldehyde group to a carboxylic acid. This reaction is valuable for creating dicarboxylic acid derivatives that have applications in polymer chemistry and other fields.

Reduction Reactions

The carbonyl groups in Methyl 9-Formylnonanoate can be selectively reduced using appropriate reducing agents. The aldehyde group can be reduced to a primary alcohol using sodium borohydride or other mild reducing agents, while stronger reducing agents like lithium aluminum hydride can reduce both the aldehyde and ester functionalities to produce the corresponding diols.

Grignard Reactions

The compound serves as an excellent substrate for Grignard reactions, particularly at the aldehyde position. This has been demonstrated in the synthesis of 10-hydroxytetradecanoic acid, where Methyl 9-Formylnonanoate was treated with a Grignard reagent prepared from magnesium ribbon and n-butyl bromide . The reaction sequence was described as:

  • Methyl 9-Formylnonanoate is dissolved in anhydrous ether

  • An ethereal solution of the Grignard reagent is added dropwise with stirring

  • After gentle reflux, the Grignard complex is decomposed by adding diluted hydrochloric acid

  • The resulting methyl 10-hydroxydecanoate is extracted with ether for further processing

Substitution Reactions

Nucleophilic substitution reactions can occur at the ester position of Methyl 9-Formylnonanoate, allowing for the replacement of the methoxy group with other functional groups such as amines to form amides. These transformations expand the utility of the compound as a synthetic intermediate.

Applications

Flavor and Fragrance Industry

Methyl 9-Formylnonanoate finds application in the flavor and fragrance industry as a flavoring agent. Its pleasant aroma makes it suitable for enhancing food products and beverages . The compound's aromatic properties contribute to specific sensory experiences in various consumable products.

Pharmaceutical Applications

In the pharmaceutical sector, Methyl 9-Formylnonanoate serves as an intermediate in the synthesis of various medications. Its bifunctional nature allows for selective modifications leading to complex pharmaceutical compounds . Research has suggested potential antimicrobial properties, positioning it as a candidate for developing new antimicrobial agents, particularly in addressing antibiotic resistance challenges.

Cosmetic Formulations

The compound is incorporated into cosmetic products for its emollient properties, which can improve skin texture and hydration . These characteristics make it valuable in formulations designed for skin care applications.

Polymer Chemistry

In polymer chemistry, Methyl 9-Formylnonanoate is utilized in the production of specialty polymers, contributing to materials with unique properties for industrial applications . Specifically, it has been used in stabilizing poly(vinyl chloride) (PVC) during heat processing, enhancing the durability and performance of the resulting materials.

Research Applications

As a research reagent in organic synthesis, Methyl 9-Formylnonanoate facilitates the creation of complex molecules in academic and industrial laboratories . Its specific applications include:

  • Serving as a reactant in generating ketones from carboxylic acids and Grignard reagents

  • Synthesis of deuterated compounds, which are important in chemical and biological studies

  • Production of derivatives that function as components in bee communication systems

Research Findings

Biological Role in Bee Communication

Research has shown that derivatives of Methyl 9-Formylnonanoate are components of the mandibular gland secretion of queen honeybees, playing a significant role in bee communication and social structure. This natural occurrence highlights the compound's relevance in chemical ecology studies.

Synthetic Applications in Complex Molecule Formation

Scientific investigations have demonstrated the utility of Methyl 9-Formylnonanoate in creating more complex molecules through various reaction pathways. One specific example includes its role as a precursor in the synthesis of 10-hydroxytetradecanoic acid through Grignard reaction with n-butyl bromide . This synthetic pathway illustrates the compound's value in building more complex carbon frameworks.

Antimicrobial Properties

Recent research suggests that Methyl 9-Formylnonanoate could be a candidate for developing new antimicrobial agents, particularly in addressing challenges related to antibiotic resistance. This finding opens potential avenues for pharmaceutical applications targeting infectious diseases.

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